molecular formula C17H18BrNO5 B4240713 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide

2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide

Cat. No.: B4240713
M. Wt: 396.2 g/mol
InChI Key: KNROIMZCUVWMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the bromination of a phenolic compound followed by the introduction of hydroxymethyl and methoxy groups. The final step involves the formation of the acetamide linkage through a reaction with an appropriate amine. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving brominated phenolic compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The brominated phenolic group may interact with enzymes or receptors, modulating their activity. The methoxy and hydroxymethyl groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar compounds include other brominated phenolic acetamides. Compared to these, 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • 2-bromo-4-hydroxyphenylacetamide
  • 2-bromo-4-methoxyphenylacetamide
  • 2-bromo-4-(hydroxymethyl)phenylacetamide

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-8,20H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNROIMZCUVWMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide
Reactant of Route 5
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.